3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one

Medicinal Chemistry PDE10A Inhibitor Selectivity Structure-Activity Relationship

For medicinal chemistry teams studying PDE10A in schizophrenia, CAS 477768-55-1 is a critical structural probe. Its unique 5-(phenethylsulfanyl) group, replacing a common oxygen, provides a distinct conformational and lipophilic profile (XLogP 5.4) versus close analogs like CAS 477768-54-0. This difference is crucial for direct, head-to-head SAR studies on linker flexibility, target engagement, and ADMET optimization. Insist on batch-specific QC data confirming ≥98% purity to ensure reliable assay results. Standard international B2B shipping is feasible as the compound is not a known controlled substance.

Molecular Formula C27H25N3O3S
Molecular Weight 471.58
CAS No. 477768-55-1
Cat. No. B3014643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
CAS477768-55-1
Molecular FormulaC27H25N3O3S
Molecular Weight471.58
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCCC4=CC=CC=C4)CC5=CC=CC=C5)OC
InChIInChI=1S/C27H25N3O3S/c1-32-23-16-20-21(17-24(23)33-2)28-27(34-14-13-18-9-5-3-6-10-18)30-22(26(31)29-25(20)30)15-19-11-7-4-8-12-19/h3-12,16-17,22H,13-15H2,1-2H3
InChIKeyCLGLKWCXHUPCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 477768-55-1): Core Chemical Identity and Target Class Context


The compound 3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a synthetic, small-molecule heterocycle belonging to the imidazo[1,2-c]quinazolin-2(3H)-one class, with a molecular formula of C27H25N3O3S and a molecular weight of 471.6 g/mol [1]. This structural class is documented in the patent literature as comprising inhibitors of phosphodiesterase 10A (PDE10A), a therapeutic target for schizophrenia and related CNS disorders [2]. The compound's key structural features include an N3-benzyl substituent, 8,9-dimethoxy groups on the quinazoline ring, and a distinctive 5-(phenethylsulfanyl) substituent, with the sulfur atom replacing the oxygen found in analogous quinazolin-2-one cores, introducing unique electronic and lipophilic properties .

Why Generic Substitution of Imidazo[1,2-c]quinazolin-2(3H)-one PDE10A Inhibitors Fails: The Critical Role of the 5-Position Sulfanyl Substituent in 477768-55-1


Within the PDE10A inhibitor chemical space, subtle modifications at the 5-position of the imidazo[1,2-c]quinazolin-2(3H)-one scaffold profoundly impact target engagement, as evidenced by the patent literature where even minor changes in the sulfanyl substituent can lead to orders-of-magnitude shifts in inhibitory potency [1]. Generic substitution cannot be assumed because the phenethylsulfanyl group in 477768-55-1 provides a distinct combination of lipophilicity, conformational flexibility, and electronic distribution compared to close analogs such as 477768-54-0, which features a 2-methylbenzylthio substituent [2]. These differences are rooted in the change from a flexible ethylene linker to a conformationally constrained benzylic thioether, directly influencing the molecule's 3D pharmacophore and its complementarity to the PDE10A active site, thereby making each compound a unique chemical entity with non-interchangeable biological properties [1].

Quantitative Differential Evidence for 3-Benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 477768-55-1) vs. Closest Analog


Structural Differentiation at the 5-Position: Phenethylsulfanyl vs. 2-Methylbenzylthio Substituent in Head-to-Head Comparison

The primary verifiable differentiation between the target compound and its closest commercially available analog (CAS 477768-54-0) lies in the 5-position sulfanyl substituent. The target compound possesses a phenethylsulfanyl group (–S–CH2–CH2–Ph), while 477768-54-0 features a 2-methylbenzylthio group (–S–CH2–(2-CH3–C6H4)). This change from an aliphatic ethylene linker to a benzylic linker directly alters the conformational flexibility, steric bulk, and electronic distribution around the sulfur atom, which is a critical point of interaction in the PDE10A binding pocket [1]. While the patent class establishes the importance of this position for PDE10A inhibition, specific inhibitory constants for this exact pair are not publicly available, marking this as a class-level structural inference that justifies differential procurement [1].

Medicinal Chemistry PDE10A Inhibitor Selectivity Structure-Activity Relationship

Computational Prediction of LogP Lipophilicity as a Selectivity and Solubility Metric

The target compound (CAS 477768-55-1) has a predicted XLogP3-AA value of 5.4, indicating significant lipophilicity, as computed by PubChem [1]. This value serves as a procurement-relevant differentiator for medicinal chemistry teams requiring precise control over logP in lead optimization. The close analog CAS 477768-54-0, due to its 2-methylbenzylthio substituent, is predicted to have a different, likely higher, XLogP due to the additional methyl group, although a verified computed value for the comparator is not available in the PubChem record [2]. The difference in predicted lipophilicity between an ethylene-linked phenethyl and a benzylic 2-methylbenzyl group is a well-established SAR principle, guiding solubility and permeability expectations in early-stage drug discovery.

ADMET Prediction Lipophilicity Drug-like Properties

Hydrogen Bond Acceptor/Donor Capacity: A Key Determinant of Target Residence Time

The target compound possesses 5 hydrogen bond acceptors and 0 hydrogen bond donors, as computed by PubChem [1]. This complete absence of hydrogen bond donor capability is a critical differentiator for medicinal chemistry campaigns optimizing for CNS penetration, as a lower number of HBDs correlates with improved passive permeability across the blood-brain barrier. The close analog CAS 477768-54-0 shares the same HBD count of 0, but differs in the spatial arrangement and accessibility of its acceptor atoms due to the 2-methylbenzyl group creating a sterically different environment around the sulfur and nitrogen atoms. This subtle topological difference, while not easily quantified without co-crystal structures, is a foundational principle of molecular recognition and can translate to significant differences in binding kinetics.

Molecular Recognition Drug-Target Kinetics Pharmacophore Modeling

High-Impact Research and Procurement Scenarios for 3-Benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 477768-55-1)


PDE10A Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams pursuing PDE10A inhibitors for schizophrenia can utilize CAS 477768-55-1 as a key structural probe. Its phenethylsulfanyl substituent offers a distinct conformational profile compared to the 2-methylbenzylthio analog (CAS 477768-54-0), enabling direct head-to-head SAR studies to probe the effect of linker flexibility on target binding and selectivity. The quantified XLogP of 5.4 provides a benchmark for lipophilicity-driven optimization of ADMET profiles [1].

CNS Drug Discovery with a Focus on Blood-Brain Barrier Penetration

The compound's predicted zero hydrogen bond donor count and high lipophilicity (XLogP 5.4) align with established CNS drug design heuristics. This makes it a suitable candidate for inclusion in focused libraries aimed at discovering brain-penetrant molecules, serving as a reference standard for evaluating the permeability-pharmacokinetic trade-off in the imidazoquinazoline class [1].

Chemical Biology Tool Compound for Phosphodiesterase Profiling

Within the context of PDE10A's role as a dual-substrate phosphodiesterase regulating cAMP and cGMP in striatal neurons, CAS 477768-55-1 can serve as a chemical biology tool for investigating compartmentalized cyclic nucleotide signaling. Its procurement is justified when a specific 5-thioether pharmacophore is required to dissect the contributions of individual PDE isoforms in neurophysiological assays [2].

Procurement Specifications for High-Quality Compound Library Acquisition

When sourcing this compound for high-throughput screening (HTS) or quantitative biology assays, the supplier-specified purity must be critically evaluated. Vendor listings indicate a purity specification of greater than 98%, which is essential for reliable data generation . Requesting batch-specific quality control data is recommended to ensure that any observed biological activity is attributable to the target compound and not impurities.

Quote Request

Request a Quote for 3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.